- A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydes, Crystal Growth & Design, 2019, 19(7), 3895-3904
Cas no 89291-23-6 (2-(Dimethylamino)phenylboronic acid)
2-(Dimethylamino)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- Boronic acid,B-[2-(dimethylamino)phenyl]-
- 2-(Dimethylamine)phenylboronic acid
- [2-(dimethylamino)phenyl]boronic acid
- 2-(Dimethylamino)phenylboronic acid
- 2-DIMETHYLAMINOPHENYLBORONIC ACID
- [2-(dimethylamino)phenyl]boronic acid(SALTDATA: HCl 0.7H2O)
- N,N-dimethylaminobenzeneboronic acid
- 2-(Dimethylamino)phenylboronicAcid
- Boronic acid, [2-(dimethylamino)phenyl]-
- NLTUDNKQUJVGKP-UHFFFAOYSA-N
- AB08809
- SY025021
- Boronic acid,B-[2-(dimeth
- B-[2-(Dimethylamino)phenyl]boronic acid (ACI)
- Boronic acid, [2-(dimethylamino)phenyl]- (9CI)
- DTXSID60402561
- (2-(Dimethylamino)phenyl)boronic acid
- DB-010406
- 2-(Dimethylamine)phenylboronic acid;2-Dimethylaminophenylboronic acid
- (2-(Dimethylamino)phenyl)boronicacid
- EN300-251015
- 89291-23-6
- MFCD01318997
- GS-6183
- J-506384
- NCGC00249505-01
- AC1046
- AKOS003585311
- SCHEMBL27870
- CS-0176064
-
- MDL: MFCD01318997
- Inchi: 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3
- InChI Key: NLTUDNKQUJVGKP-UHFFFAOYSA-N
- SMILES: OB(C1C(N(C)C)=CC=CC=1)O
Computed Properties
- Exact Mass: 165.09600
- Monoisotopic Mass: 165.096
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 43.7
- Molecular Weight: 165.00
Experimental Properties
- Density: 1.12
- Boiling Point: 317°C at 760 mmHg
- Flash Point: 145.5°C
- Refractive Index: 1.547
- PSA: 43.70000
- LogP: -0.56760
2-(Dimethylamino)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-(Dimethylamino)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227630-250mg |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 250mg |
£49.00 | 2022-02-28 | |
| Fluorochem | 227630-1g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 1g |
£137.00 | 2022-02-28 | |
| Fluorochem | 227630-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 5g |
£408.00 | 2022-02-28 | |
| Fluorochem | 227630-10g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 10g |
£692.00 | 2022-02-28 | |
| Alichem | A019119366-1g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 1g |
$162.18 | 2023-08-31 | |
| Alichem | A019119366-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 5g |
$475.00 | 2023-08-31 | |
| Alichem | A019119366-10g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 10g |
$832.24 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UT831-1g |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 97% | 1g |
1333.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UT831-250mg |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 97% | 250mg |
466.0CNY | 2021-08-04 | |
| TRC | D479133-25mg |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 25mg |
$64.00 | 2023-05-18 |
2-(Dimethylamino)phenylboronic acid Production Method
Production Method 1
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
Production Method 2
- Arylboronic acids with intramolecular boron-nitrogen interaction: convenient synthesis through ortho-lithiation of substituted benzylamines, Journal of Organometallic Chemistry, 1983, 256(1), 1-9
Production Method 3
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral Ligands, Journal of Organic Chemistry, 2008, 73(16), 6330-6340
Production Method 4
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
- Asymmetric Cycloisomerization of o-Alkenyl-N-Methylanilines to Indolines by Iridium-Catalyzed C(sp3)-H Addition to Carbon-Carbon Double Bonds, Angewandte Chemie, 2017, 56(45), 14272-14276
Production Method 5
1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
- Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary, Organic Letters, 2009, 11(22), 5130-5133
Production Method 6
1.2 Reagents: Butyllithium ; 8 h
1.3 Reagents: Trimethyl borate ; 24 h, -70 °C
1.4 Reagents: Water ; 1 h
- Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biaryls, Synlett, 2008, (18), 2846-2850
Production Method 7
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt
1.3 Solvents: Chloroform , Water ; 1 h, rt
- Practical and scalable synthesis of borylated heterocycles using bench-stable precursors of metal-free lewis pair catalysts, Organic Process Research & Development, 2018, 22(11), 1489-1499
2-(Dimethylamino)phenylboronic acid Raw materials
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2-(Dimethylamino)phenylboronic acid Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(Dimethylamino)phenylboronic acid
Introduction to 2-(Dimethylamino)phenylboronic acid (CAS No. 89291-23-6) in Modern Chemical and Pharmaceutical Research
2-(Dimethylamino)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 89291-23-6, is a significant compound in the realm of chemical biology and pharmaceutical development. This organoboron derivative has garnered considerable attention due to its versatile applications in drug discovery, material science, and catalytic processes. The compound’s unique structural features—comprising a phenyl ring substituted with a dimethylamino group and a boronic acid moiety—endow it with distinctive chemical properties that make it invaluable in various synthetic and analytical methodologies.
The boronic acid functional group in 2-(Dimethylamino)phenylboronic acid plays a pivotal role in its reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions, which is essential for constructing complex molecular architectures. The dimethylamino substituent further influences the electronic and steric environment of the boronic acid, enhancing its utility in selective transformations. These characteristics have made the compound a preferred choice for researchers aiming to develop novel pharmaceuticals and advanced materials.
In recent years, 2-(Dimethylamino)phenylboronic acid has been extensively studied for its potential in therapeutic applications. Boronic acids are well-known for their ability to interact with biological molecules, particularly sugars and glycoproteins, through reversible coordination. This property has been leveraged in the development of inhibitors targeting enzymes involved in glycosylation pathways, which are implicated in various diseases, including cancer and inflammation. For instance, research has demonstrated that derivatives of 2-(Dimethylamino)phenylboronic acid can modulate the activity of glycosidases, thereby influencing cellular processes such as signaling and adhesion.
Moreover, the compound’s role in biomedical imaging has not gone unnoticed. Boron-containing compounds are being explored as contrast agents for positron emission tomography (PET) scans due to their ability to accumulate in specific tissues and organs. The boronic acid moiety facilitates the incorporation of these compounds into diagnostic agents, allowing for precise targeting and visualization of pathological conditions. Preliminary studies have shown promising results in using 2-(Dimethylamino)phenylboronic acid-based probes for detecting tumors and monitoring disease progression.
The synthesis of 2-(Dimethylamino)phenylboronic acid (CAS No. 89291-23-6) involves well-established methodologies that highlight its synthetic accessibility. Traditional approaches include the reaction of 4-formylaniline with dimethylamine followed by lithiation and subsequent borylation. However, recent advancements have introduced more efficient synthetic routes, such as palladium-catalyzed borylation of halogenated aromatic precursors, which offer improved yields and reduced byproduct formation. These innovations underscore the growing importance of this compound in industrial-scale production.
From a material science perspective, 2-(Dimethylamino)phenylboronic acid has been utilized in the development of smart materials capable of responding to environmental stimuli. Its ability to undergo reversible coordination with metal ions allows for the creation of stimuli-responsive polymers and hydrogels. Such materials have potential applications in drug delivery systems, where they can release therapeutic agents upon exposure to specific conditions such as pH or temperature changes. This adaptability makes 2-(Dimethylamino)phenylboronic acid a valuable building block for designing next-generation functional materials.
The compound’s stability under various conditions also contributes to its widespread use. Unlike some boronic acids that degrade under ambient conditions, 2-(Dimethylamino)phenylboronic acid maintains its integrity during storage and reaction processes, ensuring consistent performance in laboratory settings. This reliability has been particularly beneficial in large-scale pharmaceutical manufacturing, where consistency is paramount.
Recent research has also explored the role of 2-(Dimethylamino)phenylboronic acid in green chemistry initiatives. The development of sustainable synthetic methods aligns with global efforts to minimize environmental impact while maintaining high standards of chemical production. Innovations such as solvent-free reactions and catalytic systems have been implemented to reduce waste and energy consumption during the synthesis of this compound. Such advancements reflect the broader trend toward eco-friendly practices within the chemical industry.
Additionally, the compound’s compatibility with high-throughput screening techniques has made it an attractive candidate for drug discovery programs. Its well-defined reactivity allows for rapid testing against large libraries of biological targets, facilitating high-throughput screening campaigns aimed at identifying novel lead compounds. This efficiency has accelerated the pace of pharmaceutical development, enabling researchers to identify promising candidates more quickly than ever before.
The future prospects for 2-(Dimethylamino)phenylboronic acid (CAS No. 89291-23-6) are bright, with ongoing research uncovering new applications across multiple disciplines. As our understanding of its properties evolves, so too will its role in advancing scientific knowledge and technological innovation. Whether used as a tool for drug design or a component in advanced materials, this compound continues to demonstrate its versatility and importance in modern chemical research.
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